REACTION_CXSMILES
|
[C:1]([N:8]1[CH2:13][CH2:12][O:11][C@H:10]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[C:17](C=CC3C=NC=CC=3)[CH:16]=2)[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[CH2:29]([CH:31]1[O:33][CH2:32]1)Cl.ClCCl.[Br:37]N1C(=O)CCC1=O.[O-]S([O-])(=S)=O.[Na+].[Na+]>>[C:1]([N:8]1[CH2:13][CH2:12][O:11][CH:10]([CH2:14][C:15]2[CH:16]=[CH:17][C:18]([O:33][CH3:32])=[CH:19][CH:20]=2)[CH2:9]1)([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])=[O:2].[Br:37][C:17]1[CH:16]=[C:15]([CH:20]=[CH:29][C:31]=1[O:33][CH3:32])[CH2:14][CH:10]1[O:11][CH2:12][CH2:13][NH:8][CH2:9]1 |f:4.5.6|
|
Name
|
intermediate ( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1C[C@H](OCC1)CC1=CC(=CC=C1)C=CC=1C=NC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
1.5 mmol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
28 mg
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
11 mg
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
Na2S2O3
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=S)[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was shaken for 18 hrs at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was shaken for a further 2 hrs
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the mixture shaken for 40 minutes
|
Duration
|
40 min
|
Type
|
ADDITION
|
Details
|
The mixture was poured on to an HMN column (25 g)
|
Type
|
WASH
|
Details
|
washed with dichloromethane (10 mL)
|
Type
|
CONCENTRATION
|
Details
|
the liquors concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dichloromethane (1.5 mL)
|
Type
|
ADDITION
|
Details
|
treated with TFA (1 mL)
|
Type
|
STIRRING
|
Details
|
shaken for 90 minutes at room temperature
|
Duration
|
90 min
|
Type
|
ADDITION
|
Details
|
The reaction mixture was added directly to an SCX-2 column (5 g)
|
Type
|
WASH
|
Details
|
washed with dichloromethane (2 mL×2) and methanol (2 mL)
|
Type
|
WASH
|
Details
|
The SCX-2 column was then washed with ammonia (2N in methanol, 3×2 mL and 2×2.5 mL)
|
Type
|
CONCENTRATION
|
Details
|
Combined ammonia washes were concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in IPA (2 mL)
|
Type
|
ADDITION
|
Details
|
diethyl ether (2 mL) and treated with MP-carbonate (3.1 mmol/g, 300 mg)
|
Type
|
STIRRING
|
Details
|
shaken for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The suspensions were filtered
|
Type
|
CONCENTRATION
|
Details
|
the concentrated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)N1CC(OCC1)CC1=CC=C(C=C1)OC
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(CC2CNCCO2)C=CC1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |